N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-16(2,3)21-14(9-7-25(23,24)8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUPSBKDZOLWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 5-amino-pyrazoles, which have been found to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. These compounds have been highlighted with diverse applications, especially in the field of pharmaceutics and medicinal chemistry.
Mode of Action
It’s known that 5-amino-pyrazoles can interact with various biological targets due to their versatile functionalities. The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Given the compound’s relation to 5-amino-pyrazoles, it’s plausible that it could affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
As a member of the 5-amino-pyrazoles class, it’s possible that it could have a range of effects depending on the specific targets and pathways it interacts with.
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered interest due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C16H17ClFN3O3S, with a molecular weight of approximately 385.84 g/mol. The compound features a thieno[3,4-c]pyrazole ring fused with a chloro-fluorobenzamide moiety, which contributes to its chemical reactivity and potential therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Key areas of interest include:
1. Anticancer Activity
- Compounds in the thieno[3,4-c]pyrazole class have demonstrated significant anticancer properties. For instance, similar fluoro-substituted compounds have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess similar anticancer effects by interacting with specific enzymes and receptors involved in cancer progression.
2. Anti-inflammatory and Antioxidant Properties
- The presence of dioxido and dihydro functionalities enhances the compound's potential as an anti-inflammatory agent. Compounds with similar structures have been reported to exhibit antioxidant activities, which can be beneficial in reducing oxidative stress-related diseases .
3. Antimicrobial Activity
- The compound's structural features suggest potential antimicrobial activities. Research on related compounds indicates efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:
Q & A
Basic: What are the key synthetic methodologies for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of thioketones with hydrazine derivatives. Subsequent steps include amide coupling using 2-chloro-6-fluorobenzoyl chloride. Key optimizations:
- Temperature control : Maintain 0–5°C during cyclization to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility for intermediates, while triethylamine acts as a catalyst for amide bond formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 456.0823) .
- X-ray crystallography : Resolves stereochemistry of the thieno[3,4-c]pyrazole core and confirms sulfone group geometry (dioxido-S=O bond lengths: ~1.43 Å) .
Basic: What preliminary strategies assess its biological activity?
- In vitro enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via dose-response curves) .
- Molecular docking : Prioritize targets (e.g., COX-2 or PARP) by simulating ligand-receptor interactions (AutoDock Vina, ∆G < -8 kcal/mol) .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells, 48-hour exposure) .
Advanced: How can conflicting yields from alternative synthetic routes be resolved?
Discrepancies often arise from:
- Reagent stoichiometry : Excess hydrazine (>1.2 eq) may degrade intermediates; use Karl Fischer titration to confirm anhydrous conditions .
- Catalyst efficiency : Compare triethylamine vs. DMAP in amidation (yield difference: 72% vs. 88%); optimize via DoE (Design of Experiments) .
- Byproduct analysis : LC-MS identifies sulfoxide impurities from incomplete oxidation; switch from H2O2 to meta-chloroperbenzoic acid (mCPBA) .
Advanced: What advanced techniques elucidate reaction mechanisms?
- Kinetic isotope effects (KIE) : Use deuterated hydrazine (N2D4) to probe rate-determining steps in cyclization .
- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to explain regioselectivity in thieno-pyrazole formation .
- In situ IR spectroscopy : Monitor sulfone group formation (S=O stretch at 1150–1300 cm⁻¹) during oxidation .
Advanced: How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .
- Prodrug modification : Introduce phosphate groups at the benzamide moiety to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in cell cultures .
Advanced: What strategies validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization post-treatment (e.g., ΔTm ≥ 2°C indicates binding) .
- Photoaffinity labeling : Incorporate azide tags into the benzamide group for UV-induced crosslinking and pull-down assays .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized recombinant proteins .
Advanced: How to resolve crystallographic data contradictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
